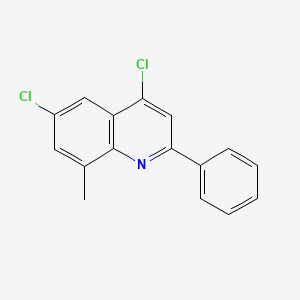
2-Imidazolidinone, 1-((4-chloro-2-((3-(dimethylamino)propyl)thio)-5-methylphenyl)sulfonyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Imidazolidinone, 1-((4-chloro-2-((3-(dimethylamino)propyl)thio)-5-methylphenyl)sulfonyl)-, monohydrochloride is a complex organic compound with significant applications in various scientific fields This compound is known for its unique chemical structure, which includes an imidazolidinone ring, a chlorinated aromatic ring, and a sulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazolidinone, 1-((4-chloro-2-((3-(dimethylamino)propyl)thio)-5-methylphenyl)sulfonyl)-, monohydrochloride typically involves multiple steps. One common approach is to start with the chlorination of a suitable aromatic precursor, followed by the introduction of the dimethylamino propylthio group. The final step involves the formation of the imidazolidinone ring and the addition of the sulfonyl group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Imidazolidinone, 1-((4-chloro-2-((3-(dimethylamino)propyl)thio)-5-methylphenyl)sulfonyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the chloro or sulfonyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium thiolate. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Applications De Recherche Scientifique
2-Imidazolidinone, 1-((4-chloro-2-((3-(dimethylamino)propyl)thio)-5-methylphenyl)sulfonyl)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 2-Imidazolidinone, 1-((4-chloro-2-((3-(dimethylamino)propyl)thio)-5-methylphenyl)sulfonyl)-, monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The sulfonyl group plays a crucial role in its binding affinity and specificity, while the imidazolidinone ring contributes to its stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Imidazolidinone, 1-(4-chloro-2-quinolinyl): Shares the imidazolidinone ring and chlorinated aromatic ring but differs in the substituents attached to the ring.
2-Chloro-1,3-dimethylimidazolinium chloride: Contains a similar imidazolidinone core but lacks the sulfonyl group and has different substituents.
Uniqueness
2-Imidazolidinone, 1-((4-chloro-2-((3-(dimethylamino)propyl)thio)-5-methylphenyl)sulfonyl)-, monohydrochloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfonyl group and the specific arrangement of substituents make it a valuable compound for various applications.
Propriétés
Numéro CAS |
114436-46-3 |
|---|---|
Formule moléculaire |
C15H23Cl2N3O3S2 |
Poids moléculaire |
428.4 g/mol |
Nom IUPAC |
3-[5-chloro-4-methyl-2-(2-oxoimidazolidin-1-yl)sulfonylphenyl]sulfanylpropyl-dimethylazanium;chloride |
InChI |
InChI=1S/C15H22ClN3O3S2.ClH/c1-11-9-14(24(21,22)19-7-5-17-15(19)20)13(10-12(11)16)23-8-4-6-18(2)3;/h9-10H,4-8H2,1-3H3,(H,17,20);1H |
Clé InChI |
HEFXIRJXWXYAFU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1Cl)SCCC[NH+](C)C)S(=O)(=O)N2CCNC2=O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





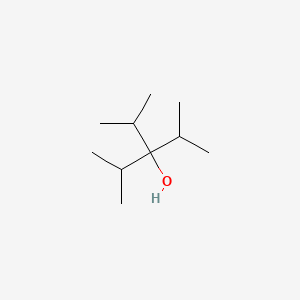
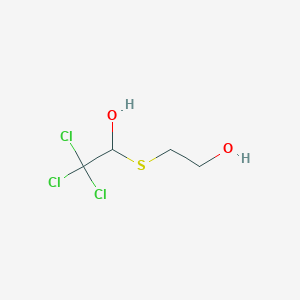

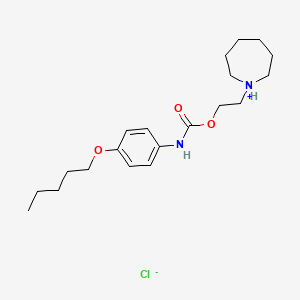

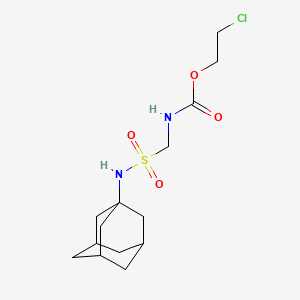
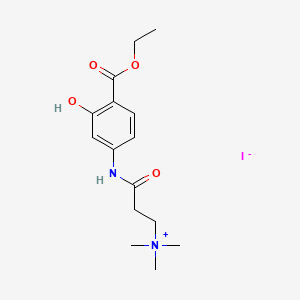

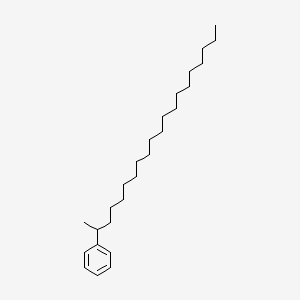
![Phenanthro[2,3-c]furan-8,10-dione](/img/structure/B13754548.png)
